molecular formula C10H20N2S B4132769 1-Butyl-3-cyclopentylthiourea

1-Butyl-3-cyclopentylthiourea

Cat. No.: B4132769
M. Wt: 200.35 g/mol
InChI Key: XRDGYGHZLJGCFX-UHFFFAOYSA-N
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Description

1-Butyl-3-cyclopentylthiourea is an organic compound with the molecular formula C₁₀H₂₀N₂S. It belongs to the class of thiourea derivatives, which are known for their diverse applications in various fields, including chemistry, biology, and industry. This compound is characterized by the presence of a butyl group and a cyclopentyl group attached to a thiourea moiety.

Preparation Methods

The synthesis of 1-Butyl-3-cyclopentylthiourea typically involves the reaction of cyclopentylamine with butyl isothiocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

Cyclopentylamine+Butyl isothiocyanateThis compound\text{Cyclopentylamine} + \text{Butyl isothiocyanate} \rightarrow \text{this compound} Cyclopentylamine+Butyl isothiocyanate→this compound

The reaction is usually conducted in an organic solvent such as dichloromethane or ethanol, and the mixture is stirred at room temperature for several hours. After completion, the product is purified using techniques such as recrystallization or column chromatography.

Chemical Reactions Analysis

1-Butyl-3-cyclopentylthiourea undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction of this compound can yield the corresponding amine derivatives. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: The thiourea moiety can undergo nucleophilic substitution reactions, where the sulfur atom is replaced by other nucleophiles such as halides or alkoxides.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-Butyl-3-cyclopentylthiourea has several scientific research applications:

    Chemistry: It is used as a ligand in coordination chemistry and as an intermediate in organic synthesis.

    Biology: This compound has been studied for its potential biological activities, including antibacterial, antifungal, and anticancer properties.

    Medicine: Research has explored its potential as a therapeutic agent due to its ability to interact with various biological targets.

    Industry: It is used in the production of polymers, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-Butyl-3-cyclopentylthiourea involves its interaction with specific molecular targets. The thiourea moiety can form hydrogen bonds and coordinate with metal ions, which can influence various biochemical pathways. For example, it can inhibit certain enzymes by binding to their active sites, thereby affecting their catalytic activity.

Comparison with Similar Compounds

1-Butyl-3-cyclopentylthiourea can be compared with other thiourea derivatives such as:

  • 1-Butyl-3-phenylthiourea
  • 1-Butyl-3-cyclohexylthiourea
  • 1-Butyl-3-methylthiourea

These compounds share similar structural features but differ in their substituents, which can influence their chemical reactivity and biological activities. The unique combination of the butyl and cyclopentyl groups in this compound contributes to its distinct properties and applications.

Properties

IUPAC Name

1-butyl-3-cyclopentylthiourea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2S/c1-2-3-8-11-10(13)12-9-6-4-5-7-9/h9H,2-8H2,1H3,(H2,11,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRDGYGHZLJGCFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNC(=S)NC1CCCC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20N2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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